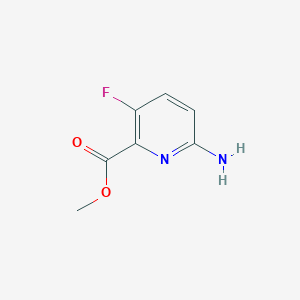

Methyl 6-Amino-3-fluoropicolinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7FN2O2 |

|---|---|

Molecular Weight |

170.14 g/mol |

IUPAC Name |

methyl 6-amino-3-fluoropyridine-2-carboxylate |

InChI |

InChI=1S/C7H7FN2O2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3,(H2,9,10) |

InChI Key |

ZYSYLKICEMBHOL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)N)F |

Origin of Product |

United States |

Synthetic Strategies for Methyl 6 Amino 3 Fluoropicolinate

Precursor Synthesis and Halogenation Reactions

The foundation of the synthesis lies in the formation of a correctly halogenated picolinic acid or picoline precursor. This stage involves the introduction of both chlorine and fluorine atoms at specific positions on the pyridine (B92270) ring, a process that demands high regioselectivity.

A primary route to introduce the fluorine atom at the C3 position involves starting with a precursor that can be converted to a diazonium salt, which is then displaced by fluoride (B91410). A common starting material for the synthesis of the related 6-chloro-3-fluoro-2-picolinic acid is 6-chloro-3-nitro-2-methylpyridine. google.com This process involves the reduction of the nitro group to an amino group, followed by a diazotization reaction to yield 6-chloro-3-fluoro-2-methylpyridine. google.com

Another significant method is the halogen exchange (Halex) reaction, where a chlorine atom is substituted with fluorine. google.comacs.org This transformation is typically achieved by heating a chloroaromatic compound with an alkali metal fluoride, such as potassium fluoride (KF), often in the presence of a catalyst. google.com For pyridine systems, this nucleophilic aromatic substitution can be facilitated by the presence of electron-withdrawing groups. The use of aminophosphonium catalysts has been shown to improve the efficiency of such halogen exchange processes. google.com

Table 1: Comparison of Fluorination Methods

| Method | Typical Reagents | Precursor Example | Key Features |

|---|---|---|---|

| Diazotization | NaNO₂, HF or HBF₄ | 3-Amino-6-chloro-2-methylpyridine | Involves formation of an intermediate diazonium salt. |

Achieving the desired substitution pattern often requires precise control over chlorination. The regioselectivity of chlorination on aromatic rings like pyridine is influenced by the existing substituents. nih.gov For instance, direct chlorination of unprotected anilines using copper(II) chloride can yield para-chlorinated products with high selectivity. nih.gov Similar principles can be applied to substituted pyridines, where the electronic nature of the substituents directs the incoming chlorine atom.

In some synthetic strategies, a halogen exchange reaction is used not for fluorination but to replace one halogen with another (e.g., bromine for chlorine) to modulate reactivity in subsequent steps. organic-chemistry.orgorganicmystery.com For example, the Finkelstein reaction is a classic method for preparing alkyl iodides from chlorides or bromides. organicmystery.com While typically used for aliphatic systems, the principles of halogen exchange are broadly applicable and can be adapted for heteroaromatic compounds under specific catalytic conditions. organic-chemistry.org The choice of reagents, such as titanocene (B72419) dihalides in combination with trialkyl aluminum, allows for the selective activation of specific carbon-halogen bonds under mild conditions. organic-chemistry.org

Introduction of the Amino Moiety via Amination Reactions

Once the 3-fluoro-6-chloropicolinate core is established, the next critical step is the introduction of the amino group at the C6 position. This is typically accomplished through a nucleophilic aromatic substitution (SNAr) reaction.

The amination reaction targets the C6 position of a precursor like methyl 6-chloro-3-fluoropicolinate. The chlorine atom at this position is activated towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogen and the ester group. Ammonia (B1221849) or a protected amine source acts as the nucleophile, displacing the chloride ion to form the desired 6-amino product. The selectivity for the C6 position over the C3 position is high because the C-Cl bond is generally more labile than the C-F bond in SNAr reactions on such activated rings.

The amination can be carried out using either stoichiometric or catalytic methods.

Stoichiometric Amination: This traditional approach involves reacting the chlorinated precursor with a large excess of ammonia (or an ammonia surrogate like an azide (B81097) followed by reduction) in a suitable solvent under elevated temperature and pressure. The reaction of a compound like 6-chloro-3-fluoropicolinic acid with ammonia in a solvent such as ethanol (B145695) or water is a common method.

Catalytic Amination: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, offer milder conditions and broader substrate scope, although they are more commonly applied to aryl bromides and iodides. However, developments in ligand design have enabled the use of these palladium- or copper-catalyzed methods for aryl chlorides as well. These catalytic systems can use a variety of nitrogen sources and often proceed at lower temperatures than stoichiometric methods.

Table 2: Amination Protocols for Halopicolinates

| Protocol | Reagents | Conditions | Advantages |

|---|---|---|---|

| Stoichiometric (SNAr) | Ammonia, Ammonium Hydroxide (B78521) | High temperature, high pressure | Simple reagents, well-established. |

Esterification Techniques for Methyl Picolinate (B1231196) Formation

The final step in the synthesis is the conversion of the carboxylic acid group of 6-Amino-3-fluoropicolinic acid into its corresponding methyl ester. This transformation can be performed at various stages of the synthesis, but it is often one of the final steps.

A widely used and straightforward method is Fischer-Speier esterification . mdpi.com This involves refluxing the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or gaseous hydrogen chloride (HCl). mdpi.com The reaction is an equilibrium process, and using a large excess of methanol helps to drive it towards the product side.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to yield the methyl ester cleanly and rapidly.

A particularly mild and convenient method involves the use of trimethylchlorosilane (TMSCl) in methanol. mdpi.com This system generates HCl in situ, which catalyzes the esterification. This method is compatible with a wide range of functional groups, including the amino group present in the substrate, and often proceeds at room temperature to give high yields of the desired methyl ester hydrochloride. mdpi.com

Table 3: Common Esterification Methods

| Method | Reagents | Typical Conditions | Key Features |

|---|---|---|---|

| Fischer-Speier Esterification | Methanol, H₂SO₄ (catalyst) | Reflux | Reversible; requires excess alcohol. mdpi.com |

| Acyl Chloride Formation | SOCl₂, then Methanol | Room temperature or gentle heating | High-yielding, but involves a reactive intermediate. |

Advanced Carbon-Carbon and Carbon-Heteroatom Bond Formation

The construction of the substituted pyridine core of Methyl 6-Amino-3-fluoropicolinate relies on sophisticated methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. Transition metal catalysis has become an indispensable tool for these transformations, offering high efficiency and selectivity. acs.org

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming C-C bonds, and their application in pharmaceutical and agrochemical synthesis is widespread. researchgate.net The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is particularly prominent for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govorgchemres.org

In the context of synthesizing picolinate structures, the Suzuki-Miyaura reaction is frequently employed to introduce aryl or heteroaryl substituents onto the pyridine ring. For example, the coupling of a brominated picolinate ester with an appropriate boronic acid can establish the carbon skeleton of complex picolinate derivatives. nih.gov The synthesis of 6-arylpicolinates, a class of herbicides, has been successfully achieved using this methodology. mdpi.com While a direct Suzuki-Miyaura synthesis for this compound starting from a halogenated precursor is a feasible and logical route, specific examples in the literature are proprietary. However, the general applicability is well-established for similarly substituted pyridines. nih.govyoutube.com

Key parameters for a successful Suzuki-Miyaura coupling include the choice of palladium catalyst, ligand, base, and solvent system. The mechanism involves an oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comyoutube.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyridine Derivatives This table presents generalized conditions based on common practices for Suzuki-Miyaura reactions involving substituted pyridines.

| Component | Example | Purpose |

|---|---|---|

| Halide Precursor | Methyl 6-bromo-3-fluoropicolinate | Electrophilic partner |

| Boronic Acid/Ester | Arylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyzes the C-C bond formation |

| Ligand | SPhos, PPh₃ | Stabilizes and activates the catalyst |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation |

| Solvent | Dioxane, Toluene, DMF, Ethanol/Water | Solubilizes reactants and facilitates the reaction |

Other palladium-catalyzed reactions, such as Sonogashira (coupling with a terminal alkyne) and Buchwald-Hartwig amination (forming C-N bonds), are also crucial for building functionalized pyridines. researchgate.netnih.gov The Buchwald-Hartwig amination, for instance, could be a key step in introducing the amino group at the 6-position of the picolinate ring if a suitable halo-picolinate precursor is used.

While palladium is dominant, other transition metals like copper, rhodium, and iridium are also instrumental in synthesizing functionalized pyridines through various C-H activation and cross-coupling strategies. rsc.orgnih.gov

Copper-Catalyzed Reactions: Copper catalysts are often used for C-N bond formation, such as in Ullmann-type couplings. These reactions can be a cost-effective alternative to palladium-catalyzed aminations for constructing the 6-amino functionality on the picolinate ring. rsc.org Recently, copper catalysis has also been developed for the selective carboxylation of pyridines using CO₂, a reaction of interest for installing the carboxylate group. chemistryviews.org

Rhodium and Iridium-Catalyzed C-H Functionalization: These metals are particularly effective in directing group-assisted C-H activation, allowing for the direct functionalization of the pyridine ring without pre-installing a halide. acs.org For instance, the existing amino or ester group on a picolinate precursor could direct the metal catalyst to a specific C-H bond, enabling the introduction of other substituents. Rhodium(III) has been shown to catalyze the amination of C(sp²)-H bonds with organic azides, providing a direct route to aminopyridines. acs.org

Table 2: Overview of Transition Metal-Mediated Transformations for Pyridine Synthesis

| Metal Catalyst | Reaction Type | Bond Formed | Potential Application for Target Synthesis |

|---|---|---|---|

| Copper (Cu) | Ullmann Condensation | C-N | Introduction of the 6-amino group |

| Copper (Cu) | Carboxylation | C-C | Formation of the picolinic acid moiety chemistryviews.org |

| Rhodium (Rh) | C-H Amination | C-N | Direct amination of the pyridine ring acs.org |

| Iridium (Ir) | C-H Borylation/Alkylation | C-B / C-C | Functionalization of the pyridine backbone nih.gov |

| Nickel (Ni) | Cross-Coupling | C-C / C-N | Cost-effective alternative to palladium catalysis |

Process Intensification and Green Chemistry in Synthesis

Modern chemical synthesis places a strong emphasis on sustainability, efficiency, and safety. Process intensification and green chemistry principles aim to reduce waste, lower energy consumption, and create safer manufacturing processes. orgchemres.org

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. youtube.com Compared to conventional heating, microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher yields and cleaner reaction profiles. researchgate.netmdpi.com

This technique has been successfully applied to a wide range of organic transformations relevant to picolinate synthesis, including esterification, amidation, and cross-coupling reactions. eurekaselect.comorganic-chemistry.org For example, the transformation of an ester to an amide or the synthesis of picolinic acid derivatives can be significantly expedited using microwave heating. eurekaselect.comorganic-chemistry.org The rapid and controlled heating provided by microwaves can enhance reaction rates and enable transformations that are difficult under conventional thermal conditions. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Generic Ester Transformation This table illustrates the typical advantages of microwave heating as reported in the literature for relevant organic reactions. organic-chemistry.org

| Parameter | Conventional Heating | Microwave-Assisted Heating |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Energy Input | Bulk heating, less efficient | Direct heating of polar molecules, highly efficient |

| Yield | Variable | Often higher |

| Byproducts | Can be significant due to prolonged heating | Often reduced, leading to cleaner reactions |

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and straightforward scalability. escholarship.org

The synthesis of heterocyclic compounds, including pyridine derivatives, is increasingly being adapted to flow systems. nih.gov Key steps in the synthesis of this compound, such as nitration, halogenation, amination, and cross-coupling, can be performed in dedicated flow modules. This allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to improved yields and selectivity. escholarship.org The safe in-situ generation and use of hazardous reagents, such as azides for amination, is a notable benefit of flow chemistry. nih.gov The integration of automated optimization algorithms with flow reactors further accelerates the development of efficient and scalable synthetic routes for valuable picolinates. escholarship.org

Chemical Reactivity and Transformation of Methyl 6 Amino 3 Fluoropicolinate

Nucleophilic Substitution Reactions at Pyridine (B92270) Ring Positions

The pyridine ring in Methyl 6-amino-3-fluoropicolinate is electron-deficient due to the electronegativity of the ring nitrogen and the electron-withdrawing nature of the methyl ester group at the C2 position. This inherent electrophilicity is modulated by the substituents. The fluorine atom at C3 is a potential leaving group for nucleophilic aromatic substitution (SNAr). The reaction is activated by the ortho-methyl ester and the ring nitrogen, which can stabilize the negative charge of the Meisenheimer intermediate. Conversely, the powerful electron-donating amino group at C6 (para to the fluorine) would tend to deactivate the ring toward nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

Despite the deactivating effect of the amino group, SNAr reactions are predicted to be feasible at the C3 position, displacing the fluoride (B91410) with various nucleophiles, particularly under forcing conditions. The outcome of such reactions would be highly dependent on the nucleophile's strength and the reaction conditions. nih.gov

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions Note: This table presents hypothetical reactions based on established chemical principles.

| Nucleophile | Reagent Example | Predicted Product |

| Alkoxide | Sodium Methoxide (NaOMe) | Methyl 6-Amino-3-methoxypicolinate |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Methyl 6-Amino-3-(phenylthio)picolinate |

| Amine | Morpholine | Methyl 6-Amino-3-(morpholin-4-yl)picolinate |

| Cyanide | Sodium Cyanide (NaCN) | Methyl 6-Amino-3-cyanopicolinate |

Hydrolytic Cleavage of the Ester Group

The methyl ester group at the C2 position is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 6-Amino-3-fluoropicolinic acid.

Base-Catalyzed Hydrolysis (Saponification): This is typically achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often with heating. The reaction is generally irreversible as the resulting carboxylate salt is deprotonated and resistant to nucleophilic attack by the alcohol byproduct.

Acid-Catalyzed Hydrolysis: This is a reversible process requiring treatment with a strong acid (e.g., HCl, H₂SO₄) in the presence of excess water. The equilibrium can be driven towards the carboxylic acid product by removing the methanol (B129727) byproduct.

The picolinate (B1231196) structure, where the carboxyl group is adjacent to the ring nitrogen, can chelate metal ions, which may influence the rate of hydrolysis. acs.orgkyoto-u.ac.jpnih.gov

Table 2: Typical Conditions for Ester Hydrolysis Note: This table presents hypothetical reactions based on established chemical principles.

| Reaction Type | Reagents | Solvent | General Conditions | Product |

| Saponification | NaOH or KOH | Water/Methanol | Room Temp. to Reflux | 6-Amino-3-fluoropicolinic acid, sodium/potassium salt |

| Acid Hydrolysis | HCl or H₂SO₄ | Water/Dioxane | Reflux | 6-Amino-3-fluoropicolinic acid |

Reduction Reactions of the Pyridine Ring and Functional Groups

The molecule possesses two main sites for reduction: the pyridine ring and the methyl ester group.

Pyridine Ring Reduction: The aromatic pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This typically requires high pressure and catalysts such as rhodium on carbon (Rh/C), ruthenium (Ru), or platinum oxide (PtO₂). The product of such a reaction would be Methyl 6-amino-3-fluoropiperidine-2-carboxylate. Achieving selectivity can be challenging, and reduction of the pyridine ring often requires more forcing conditions than the reduction of an ester. semanticscholar.orgrsc.org

Ester Group Reduction: The methyl ester can be reduced to a primary alcohol, yielding (6-Amino-3-fluoro-pyridin-2-yl)methanol. This transformation requires a strong reducing agent like lithium aluminum hydride (LiAlH₄). Milder reagents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. Chemoselective reduction of the ester without affecting the pyridine ring is feasible using specific reagents and controlled conditions.

Oxidative Transformations

The primary amino group and the pyridine ring nitrogen are susceptible to oxidation.

Oxidation of the Amino Group: The 6-amino group can potentially be oxidized to a nitro group (-NO₂) using powerful oxidizing agents like peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or trifluoroperacetic acid. This transformation can be challenging on electron-rich nitrogen heterocycles and may lead to side products or ring degradation. acs.org

N-Oxide Formation: The pyridine ring nitrogen can be oxidized to an N-oxide using reagents like hydrogen peroxide in acetic acid or m-CPBA. To prevent the oxidation of the exocyclic amino group, it would likely need to be protected first, for example, as an amide. The resulting N-oxide can be a useful intermediate for further functionalization of the pyridine ring. rsc.orgrsc.orgrsc.org

Derivatization via Amide and Urea (B33335) Linkages

The 6-amino group is a key site for derivatization, behaving as a typical aromatic amine. It can readily react with various electrophiles to form stable amide and urea linkages, which is a common strategy in drug discovery to explore structure-activity relationships. rsc.orgresearchgate.net

Amide Formation: The amino group can be acylated by reacting with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct. Alternatively, coupling with carboxylic acids can be achieved using standard peptide coupling reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) with N-Hydroxysuccinimide (HOBt), or HATU. nih.govrsc.org

Urea Formation: Unsymmetrical ureas can be synthesized by reacting the amino group with an isocyanate (R-N=C=O). Another common method involves using phosgene (B1210022) equivalents like triphosgene (B27547) or carbonyldiimidazole (CDI) to first form an activated intermediate, which then reacts with another amine. organic-chemistry.orgbioorganic-chemistry.com

Table 3: Representative Derivatization of the 6-Amino Group Note: This table presents hypothetical reactions based on established chemical principles.

| Reagent Type | Reagent Example | Linkage Formed | Product Class |

| Acyl Chloride | Acetyl Chloride | Amide | N-(3-Fluoro-6-(methoxycarbonyl)pyridin-2-yl)acetamide |

| Carboxylic Acid | Benzoic Acid (with EDC/HOBt) | Amide | Methyl 6-benzamido-3-fluoropicolinate |

| Isocyanate | Phenyl Isocyanate | Urea | Methyl 3-fluoro-6-(3-phenylureido)picolinate |

| Sulfonyl Chloride | Tosyl Chloride | Sulfonamide | Methyl 3-fluoro-6-(4-methylphenylsulfonamido)picolinate |

Strategies for Further Functionalization of the Amino Group

Beyond acylation, the 6-amino group serves as a handle for a variety of other important chemical transformations.

N-Alkylation: The primary amine can be alkylated using alkyl halides. This reaction can be difficult to control, often yielding a mixture of mono- and di-alkylated products. Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN), provides a more controlled method for synthesizing secondary or tertiary amines.

Diazotization (Sandmeyer-type Reactions): The primary aromatic amino group can be converted into a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures. Although sometimes unstable, pyridine diazonium salts can be versatile intermediates, allowing the amino group to be replaced by a wide range of substituents, including halides (-Cl, -Br), cyanide (-CN), and hydroxyl (-OH), significantly expanding the synthetic utility of the parent molecule. wikipedia.org

Application of Methyl 6 Amino 3 Fluoropicolinate As a Synthetic Building Block

Precursor in the Synthesis of Substituted Picolinates and Pyridines

The amino group at the 6-position and the fluorine atom at the 3-position present opportunities for various substitution reactions to generate a library of novel picolinates and pyridines.

The amino group could potentially undergo diazotization followed by Sandmeyer-type reactions. This classical transformation would allow for the introduction of a wide range of substituents, including halogens (Cl, Br, I), cyano, and hydroxyl groups, at the 6-position. wikipedia.orgorganic-chemistry.orgnih.gov Such modifications would yield a series of 6-substituted-3-fluoropicolinates, which are not readily accessible through other synthetic routes.

Furthermore, the amino group could participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with various aryl and heteroaryl partners. rsc.org This would lead to the synthesis of N-aryl or N-heteroaryl substituted picolinates, which are common motifs in medicinal chemistry.

The fluorine atom, while generally less reactive towards nucleophilic aromatic substitution compared to other halogens, could potentially be displaced under specific conditions, offering another avenue for functionalization.

Despite these theoretical possibilities, no specific examples of these transformations starting from Methyl 6-Amino-3-fluoropicolinate have been reported in the reviewed literature.

Table 1: Potential Reactions for the Synthesis of Substituted Picolinates from this compound

| Reaction Type | Reagents and Conditions (Hypothetical) | Potential Product Class |

| Sandmeyer Reaction | 1. NaNO₂, aq. HCl, 0-5 °C2. CuX (X = Cl, Br, CN) | 6-Halo/Cyano-3-fluoropicolinates |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd catalyst, base | 6-Aryl/Heteroaryl-3-fluoropicolinates |

| Buchwald-Hartwig Amination | Aryl/heteroaryl amine, Pd catalyst, base | 6-(Arylamino/Heteroarylamino)-3-fluoropicolinates |

Intermediates for the Construction of Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both an amino group and a methyl ester, makes it a hypothetical precursor for the synthesis of fused heterocyclic systems.

Condensation reactions involving the amino group and a suitable dielectrophile could lead to the formation of fused pyrimidines, such as pyridopyrimidines. nih.govrjptonline.orgnih.govresearchgate.netmdpi.com For instance, reaction with a β-ketoester or a malonic acid derivative could initiate a cyclization cascade to furnish a pyridopyrimidine core, a privileged scaffold in drug discovery.

Another potential route to fused systems involves the reaction of the amino group with an α-haloketone followed by intramolecular cyclization, which could yield structures like pyrrolopyridines. researchgate.net The fluorine atom could also play a role in directing or participating in these cyclization reactions.

However, the scientific literature lacks any published reports demonstrating the use of this compound as an intermediate for the construction of such fused heterocyclic systems.

Table 2: Hypothetical Fused Heterocyclic Systems from this compound

| Target Heterocycle | Hypothetical Reaction Partner | Potential Reaction Pathway |

| Pyridopyrimidine | β-Ketoester | Condensation and cyclization |

| Pyrrolopyridine | α-Haloketone | N-Alkylation and intramolecular cyclization |

| Thienopyridine | Sulfur-containing electrophile | Annulation reaction |

Utility in the Modular Assembly of Complex Organic Scaffolds

The concept of diversity-oriented synthesis (DOS) relies on the use of versatile building blocks to rapidly generate libraries of structurally diverse and complex molecules. nih.govfrontiersin.orgnih.govcam.ac.ukfrontiersin.org this compound, with its distinct functional handles, is an ideal, albeit unexplored, candidate for such synthetic strategies.

The amino group can serve as a point for appendage diversity, allowing for the introduction of various substituents through acylation, sulfonylation, or reductive amination. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines or alcohols to introduce further diversity.

Multicomponent reactions (MCRs) offer another powerful tool for the rapid construction of complex scaffolds. rug.nl One could envision the participation of the amino group of this compound in Ugi or Passerini-type reactions to generate peptidomimetic structures or other complex adducts in a single step.

Despite the clear potential for its application in modular assembly and DOS, there are no documented instances of this compound being employed for these purposes in the available scientific literature.

This compound represents a chemical entity with significant, yet largely untapped, potential as a synthetic building block. Based on the established reactivity of analogous compounds, it is theoretically well-suited for the synthesis of a wide array of substituted picolinates, fused heterocyclic systems, and complex molecular scaffolds. The lack of specific research focused on this particular molecule presents a clear opportunity for future investigations to explore its reactivity and unlock its full potential in organic and medicinal chemistry. Further studies are required to validate these hypothetical applications and to establish this compound as a valuable tool in the synthetic chemist's arsenal.

Spectroscopic and Analytical Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy would be a primary tool for confirming the structure of Methyl 6-Amino-3-fluoropicolinate. A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the amino group, and the protons of the methyl ester group. The chemical shifts (δ) of these signals, their integration values (representing the number of protons), and their splitting patterns (due to spin-spin coupling with neighboring nuclei, including fluorine) would be critical for assigning the specific positions of the substituents on the picolinate (B1231196) backbone.

Hypothetical ¹H NMR Data Table

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic CH | 7.0 - 8.0 | Doublet of doublets (dd) or Triplet (t) | J(H,H) and J(H,F) |

| Amino (NH₂) | 4.0 - 6.0 | Broad singlet (br s) | - |

Note: This table is a hypothetical representation and not based on experimental data.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, carbonyl, aliphatic). Furthermore, the coupling between the carbon and fluorine atoms (¹³C-¹⁹F coupling) would provide additional confirmation of the fluorine atom's position on the pyridine ring.

Hypothetical ¹³C NMR Data Table

| Carbon Assignment | Expected Chemical Shift (ppm) | Expected ¹³C-¹⁹F Coupling (J) in Hz |

|---|---|---|

| Carbonyl (C=O) | 160 - 170 | - |

| Aromatic C-F | 150 - 165 | Large (e.g., >200 Hz) |

| Aromatic C-NH₂ | 140 - 150 | - |

| Other Aromatic C | 110 - 140 | Smaller J(C,F) |

Note: This table is a hypothetical representation and not based on experimental data.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, confirming the presence of one fluorine environment. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Additionally, coupling to nearby protons would result in a splitting of this signal, providing further structural information.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₇H₇FN₂O₂), HRMS would be used to measure the exact mass of the molecular ion.

Expected HRMS Data

| Molecular Formula | Calculated Monoisotopic Mass | Observed Mass (Hypothetical) |

|---|

Note: The observed mass is a hypothetical value for the protonated molecule.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages would be compared to the theoretical values calculated from the molecular formula (C₇H₇FN₂O₂) to verify the compound's purity and elemental composition.

Theoretical Elemental Composition for C₇H₇FN₂O₂

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 49.41 |

| Hydrogen (H) | 4.15 |

| Fluorine (F) | 11.16 |

| Nitrogen (N) | 16.46 |

Theoretical and Computational Studies on Methyl 6 Amino 3 Fluoropicolinate

Computational Investigations of Reaction Mechanisms and Pathways

Currently, there is a lack of specific published studies that provide detailed computational investigations into the reaction mechanisms and pathways of Methyl 6-Amino-3-fluoropicolinate. Such studies would typically involve density functional theory (DFT) or other quantum mechanical methods to model transition states and intermediates of reactions involving this molecule, thereby elucidating the energetic profiles and kinetics of different reaction pathways.

Prediction of Regioselectivity and Stereoselectivity in Chemical Reactions

While the regioselectivity of reactions involving aminopicolinates is of significant interest, particularly in the synthesis of substituted pyridine (B92270) derivatives, specific computational studies predicting the regioselectivity and stereoselectivity of reactions for this compound are not found in the current body of scientific literature. Predictive studies would likely employ computational models to assess the influence of the amino and fluoro substituents on the electron density of the pyridine ring, thereby predicting the most likely sites for electrophilic or nucleophilic attack.

Quantum Chemical Characterization of Electronic Structure

A comprehensive quantum chemical characterization of the electronic structure of this compound has not been detailed in available research. Such a characterization would involve calculations of molecular orbitals (HOMO-LUMO), electrostatic potential maps, and atomic charges to describe the electron distribution within the molecule and to understand its reactivity and intermolecular interactions.

Emerging Research Avenues and Future Perspectives

Development of Novel Catalytic Systems for Picolinate (B1231196) Transformations

The transformation of picolinates, including fluorinated derivatives, is an area of active research, with a significant push towards creating novel catalytic systems that offer enhanced efficiency and sustainability. Traditional methods often rely on stoichiometric reagents or harsh conditions, prompting the development of more advanced catalytic solutions.

One promising frontier is the use of metal-based catalysts in aqueous systems. For instance, a novel system combining Mn(II), peroxymonosulfate (B1194676) (PMS), and biodegradable picolinic acid (PICA) has been developed for highly efficient and sustainable water treatment. acs.org In this system, a PICA-Mn(IV) complex is generated in situ, which acts as a catalyst to facilitate electron transfer and promote oxidation reactions. acs.org This PICA-Mn(IV) complex demonstrates greater stability and a longer lifespan than conventional reactive oxygen species, allowing for its repeated use. acs.org Such a system highlights the potential for using picolinate-based ligands to create robust and reusable catalysts for various chemical transformations.

Another area of intense development is photocatalysis. Researchers have been designing novel photocatalysts that can be activated by visible light to drive multi-electron transfer reactions under aqueous conditions. ims.ac.jp These catalysts can, for example, reduce carbonyl groups to generate carbinol anion species, enabling subsequent electrophilic substitutions. ims.ac.jp The application of such photocatalytic systems to the picolinate backbone could unlock new reaction pathways for derivatization that are not accessible through traditional thermal methods.

Furthermore, the development of heterogeneous aqua catalytic systems, where the catalyst is dispersed in an aqueous medium, represents a significant step towards greener chemistry. ims.ac.jpnih.gov These systems, which can include catalysts like amphiphilic resin-dispersed palladium nanoparticles, simplify product separation and catalyst recycling. ims.ac.jp Innovations in reaction media, such as mixed micelle systems, water-in-oil microemulsions, and the use of supercritical carbon dioxide, are also being explored to overcome challenges like mass transfer resistance and the use of volatile organic solvents. nih.gov

| Catalytic System Type | Example Catalyst/Component | Potential Application for Picolinates | Key Advantage |

| Metal-Organic Complex | Picolinate-Mn(II)/Peroxymonosulfate | Selective oxidation or functionalization of the picolinate ring or substituents. | High efficiency, stability, and reusability of the catalyst. acs.org |

| Photocatalysis | Diazabenzacenaphthenium Dyes | Light-induced transformations of the ester or amino group for novel derivatives. | Utilizes visible light; enables unique multi-electron transfer reactions. ims.ac.jp |

| Heterogeneous Aqua-Catalysis | Resin-Dispersed Palladium Nanoparticles | Hydrogenation or cross-coupling reactions on the picolinate scaffold in water. | Ease of catalyst separation and recycling; environmentally friendly. ims.ac.jp |

| Enzyme Catalysis | Phospholipase D | Biocatalytic modification of picolinate derivatives in environmentally friendly systems. | High selectivity and mild reaction conditions. nih.gov |

Exploration of New Chemical Transformations for Diverse Derivatives

The structural core of Methyl 6-Amino-3-fluoropicolinate offers multiple reactive sites—the amino group, the fluorine atom, the ester, and the pyridine (B92270) ring itself—for chemical modification. Researchers are actively exploring new transformations to synthesize a diverse library of derivatives for various applications.

A key strategy involves the modification of the amino group. For example, in related chloropicolinate systems, the amino group is readily acylated or converted into ureas and thioureas. nih.gov By reacting the amino-picolinate core with various acid chlorides, a wide range of N-acylated derivatives can be produced. nih.gov This approach allows for the introduction of diverse functional groups, such as adamantane, which can significantly alter the molecule's steric and electronic properties. nih.gov

Another important avenue is the substitution or coupling at the halogenated position of the pyridine ring. The development of 6-Arylpicolinate herbicides, for instance, was achieved by introducing a substituted phenyl group at the 6-position of an aminopyralid (B1667105) structure. mdpi.com This concept of arylating the picolinate ring is a powerful tool for creating structural diversity. Applying modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to this compound could enable the introduction of a wide array of aryl, heteroaryl, or alkyl groups, leading to novel molecular scaffolds.

Research into related 2-picolinic acid herbicides has demonstrated that replacing a halogen on the ring with a substituted pyrazolyl ring can lead to compounds with enhanced biological activity. mdpi.com This type of transformation, moving beyond simple aryl groups to complex heterocycles, represents a significant expansion of the chemical space accessible from an aminofluoropicolinate starting material. The structure-activity relationship studies from this research indicate that the position and electronic nature of substituents on the appended rings are critical for biological activity, providing a roadmap for designing future derivatives. mdpi.com

| Transformation Type | Reagent/Reaction | Target Site on Picolinate | Resulting Derivative |

| Amide Formation | Acid Chlorides | Amino Group | N-Acyl-aminopicolinates |

| Urea (B33335)/Thiourea Formation | Isocyanates/Isothiocyanates | Amino Group | Picolinyl ureas/thioureas |

| Aromatic Substitution | Arylboronic Acids (Suzuki Coupling) | C-F or other C-Halogen bond | Aryl-substituted aminopicolinates |

| Heterocycle Installation | Substituted Pyrazoles | C-F or other C-Halogen bond | Heteroaryl-substituted aminopicolinates |

Sustainable Synthesis Approaches for Aminofluoropicolinates

The principles of green chemistry are increasingly influencing the synthesis of specialty chemicals like aminofluoropicolinates. The focus is on reducing waste, avoiding hazardous solvents, and improving energy efficiency throughout the manufacturing process.

A primary goal is the adoption of environmentally friendly reaction media, with water being the most desirable solvent. The development of catalytic systems that function efficiently in water is a major step towards sustainability. ims.ac.jpnih.gov For picolinate transformations, this could involve using phase-transfer catalysts or designing water-soluble ligands and catalysts to facilitate reactions in aqueous environments, thereby eliminating the need for volatile and often toxic organic solvents. nih.gov

Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly sustainable alternative to traditional chemical methods. Enzymes operate under mild conditions (temperature and pH), are highly selective, and are biodegradable. nih.gov While specific enzymes for the direct synthesis of this compound may not be established, the broader application of enzymes for transformations on the picolinate core—such as ester hydrolysis or amide bond formation—is a promising research avenue.

Furthermore, the concept of process intensification through continuous flow chemistry is gaining traction. Continuous flow reactors offer better control over reaction parameters, improved safety, and can lead to higher yields and purity compared to batch processing. ims.ac.jp Integrating novel catalytic systems, such as heterogeneous catalysts, into flow reactors could lead to highly efficient and sustainable manufacturing processes for aminofluoropicolinate derivatives. This approach minimizes waste and energy consumption, aligning perfectly with the goals of green chemistry. The use of a recyclable catalyst, like the PICA-Mn(IV) system which shows a long lifespan, is another key aspect of building a sustainable synthesis model. acs.org

Q & A

Q. How can in silico toxicity prediction tools (e.g., ProTox-II) complement experimental data for this compound?

- Methodological Answer : Input SMILES strings into ProTox-II to predict hepatotoxicity or mutagenicity. Cross-validate with Ames test (bacterial reverse mutation) and MTT assay (cell viability) .

Framework-Driven Research Design

Using the PICO framework, formulate a research question on this compound’s efficacy as a kinase inhibitor.

- Population : Cancer cell lines (e.g., HeLa, MCF-7).

- Intervention : Treatment with this compound.

- Comparison : Existing kinase inhibitors (e.g., imatinib).

- Outcome : IC values, apoptosis markers (caspase-3).

- Method : Use Western blotting for protein expression and flow cytometry for cell cycle analysis .

Q. Apply the FINER criteria to evaluate a study on the compound’s metabolic pathways.

- Feasible : Use F-NMR to track metabolites in liver microsomes.

- Interesting : Elucidate fluorinated metabolite toxicity.

- Novel : First report on CYP450 isoform specificity.

- Ethical : Adhere to institutional animal use protocols.

- Relevant : Informs drug design for reduced hepatotoxicity .

Advanced Mechanistic Probes

Q. What techniques identify reactive intermediates during this compound’s synthesis or degradation?

Q. How do solvent polarity and proticity affect the compound’s nucleophilic aromatic substitution reactions?

- Methodological Answer : Compare reaction rates in DMSO (polar aprotic) vs. ethanol (protic). Use Hammett plots to correlate solvent parameters (ET(30)) with kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.